Etofibrate

Vue d'ensemble

Description

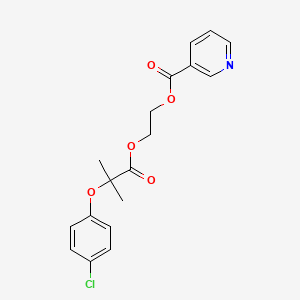

L’étofibrate est un composé fibrate qui associe le clofibrate et la niacine, liés par une liaison ester. Dans l’organisme, le clofibrate et la niacine se séparent et sont libérés progressivement, de manière similaire aux formulations à libération contrôlée . L’étofibrate est principalement utilisé comme agent hypolipidémiant pour traiter les hyperlipidémies en réduisant les taux de cholestérol des lipoprotéines de basse densité (LDL) et de triglycérides tout en augmentant le cholestérol des lipoprotéines de haute densité (HDL) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’étofibrate peut être synthétisé par estérification de l’acide clofibrate avec la niacine. La réaction implique l’utilisation d’un agent d’estérification tel que le dicyclohexylcarbodiimide (DCC) en présence d’un catalyseur comme la 4-diméthylaminopyridine (DMAP). La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane à température ambiante .

Méthodes de production industrielle

En milieu industriel, la préparation de l’étofibrate implique la dissolution de l’acide clofibrate et de la niacine dans un solvant approprié, suivie de l’ajout d’un agent d’estérification et d’un catalyseur. Le mélange réactionnel est agité à une température contrôlée jusqu’à ce que l’estérification soit complète. Le produit est ensuite purifié par recristallisation ou chromatographie pour obtenir de l’étofibrate de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

L’étofibrate subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Dans l’organisme, l’étofibrate est hydrolysé pour libérer de l’acide clofibrate et de la niacine.

Oxydation : L’étofibrate peut subir des réactions d’oxydation, en particulier en présence d’oxydants forts.

Réduction : Les réactions de réduction de l’étofibrate sont moins courantes mais peuvent se produire dans des conditions spécifiques.

Réactifs et conditions courantes

Hydrolyse : Eau ou solutions aqueuses dans des conditions physiologiques.

Oxydation : Oxydants forts tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Principaux produits formés

Hydrolyse : Acide clofibrate et niacine.

Oxydation : Dérivés oxydés de l’acide clofibrate et de la niacine.

Réduction : Dérivés réduits de l’acide clofibrate et de la niacine.

Applications de la recherche scientifique

L’étofibrate a plusieurs applications en recherche scientifique, notamment :

Applications De Recherche Scientifique

Clinical Applications

-

Lipid Profile Improvement :

- Cholesterol Reduction : Etofibrate has been shown to significantly reduce low-density lipoprotein (LDL) cholesterol and lipoprotein(a) (Lp(a)) levels. A study demonstrated a 23% reduction in LDL cholesterol and a 26% reduction in Lp(a) in patients with type IIb dyslipidemia compared to controlled-release niacin .

- Triglyceride Management : It effectively lowers triglyceride levels while simultaneously increasing HDL cholesterol, contributing to a healthier lipid profile .

- Cardiovascular Disease Prevention :

Study 1: Lipid Profile Comparison

A randomized double-blind study compared this compound with controlled-release niacin over 16 weeks. Patients receiving this compound (500 mg twice daily) exhibited significant improvements in their lipid profiles, specifically:

- Total Cholesterol : Similar reductions were observed in both groups.

- LDL Cholesterol : A notable 23% decrease in the this compound group versus minimal change in the niacin group.

- Lp(a) : A 26% reduction was specific to the this compound group, highlighting its unique efficacy .

Study 2: Mechanistic Insights

In vivo studies demonstrated that this compound increases the binding affinity of both LDL and HDL to specific receptors on human platelets, suggesting enhanced clearance of these lipoproteins from circulation . This mechanism supports its role in managing hyperlipidemia.

Data Summary

| Parameter | This compound Group | Niacin Group |

|---|---|---|

| Total Cholesterol Reduction | Similar | Similar |

| LDL Cholesterol Reduction | 23% | Not significant |

| Lp(a) Reduction | 26% | Not significant |

| HDL Cholesterol Increase | Yes | Yes |

| Triglycerides Reduction | Yes | Yes |

Mécanisme D'action

L’étofibrate exerce ses effets en activant le récepteur activé par les proliférateurs de peroxysomes alpha (PPARα), un récepteur nucléaire qui régule l’expression des gènes impliqués dans le métabolisme lipidique. L’activation du PPARα entraîne une augmentation de l’oxydation des acides gras, une réduction de la synthèse des triglycérides et une amélioration de la clairance du cholestérol des lipoprotéines de basse densité (LDL) . Cela se traduit par une amélioration des profils lipidiques et une réduction du risque de maladies cardiovasculaires.

Comparaison Avec Des Composés Similaires

Composés similaires

Clofibrate : Un agent hypolipidémiant qui est l’un des composants de l’étofibrate.

Fenofibrate : Un autre composé fibrate utilisé pour réduire les taux de cholestérol et de triglycérides.

Bézafibrate : Un fibrate qui abaisse les taux de lipides et est utilisé pour traiter les hyperlipidémies.

Gemfibrozil : Un fibrate qui réduit principalement les taux de triglycérides et est utilisé dans le traitement de l’hypertriglycéridémie.

Unicité de l’étofibrate

L’étofibrate est unique en ce qu’il combine les effets hypolipidémiants du clofibrate et de la niacine en un seul composé. Cette combinaison permet une libération progressive des composants actifs, offrant un effet à libération contrôlée qui améliore son efficacité thérapeutique et réduit la fréquence de l’administration . De plus, l’action double du clofibrate et de la niacine dans l’étofibrate offre un spectre plus large d’activité hypolipidémiante par rapport aux autres fibrates.

Activité Biologique

Etofibrate is a hybrid compound that combines the properties of clofibrate and nicotinic acid, primarily used to manage dyslipidemia. Its unique mechanism of action influences lipid metabolism, particularly in lowering triglycerides and cholesterol levels. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound operates through several pathways:

- Enhancement of Lipoprotein Lipase Activity : this compound promotes the activity of lipoprotein lipase, which is crucial for the hydrolysis of triglycerides in lipoproteins, facilitating their clearance from the bloodstream .

- Reesterification of Fatty Acids : It enhances the reesterification process in adipose tissue, leading to decreased circulating free fatty acids and triglycerides .

- Reduction of LDL Cholesterol : this compound has been shown to significantly lower low-density lipoprotein (LDL) cholesterol levels, making it effective in managing hyperlipidemia .

Study 1: Effects on Lipid Profiles

A clinical study compared the effects of this compound with controlled-release niacin on lipid profiles in patients with elevated triglyceride levels. The results indicated:

- Participants : 25 patients (14 on this compound and 11 on niacin).

- Dosage : 500 mg twice daily for 16 weeks.

- Outcomes :

| Parameter | This compound (N=14) | Niacin (N=11) | P-value |

|---|---|---|---|

| Total Cholesterol | Reduced | Reduced | NS |

| VLDL Cholesterol | Reduced | Reduced | NS |

| Triglycerides | Reduced | Reduced | NS |

| LDL Cholesterol | -23% | -14% | P=0.07 |

| Lipoprotein(a) | -26% | NS | <0.01 |

NS = Not Significant

Study 2: Metabolic Effects in Rats

A study conducted on normolipemic rats revealed that this compound treatment resulted in:

- Decreased plasma levels of beta-hydroxybutyrate, glycerol, free fatty acids, total triacylglycerols, and cholesterol.

- Enhanced uptake of glycerol for acylglycerol formation in adipose tissue.

- Increased cytosolic glycerol-3-phosphate dehydrogenase activity in the liver, suggesting improved lipid metabolism .

Case Studies

In a series of case studies involving patients with dyslipidemia:

- Case Study A : A patient treated with this compound showed a significant reduction in triglyceride levels from 300 mg/dL to 180 mg/dL over a period of three months.

- Case Study B : Another patient exhibited a decrease in LDL cholesterol from 160 mg/dL to 120 mg/dL after six weeks of this compound therapy.

These case studies highlight this compound's effectiveness in real-world settings.

Summary of Biological Activities

This compound demonstrates significant biological activities that contribute to its efficacy as a lipid-lowering agent:

- Lipid Profile Improvement : Reduces total cholesterol, LDL cholesterol, VLDL cholesterol, and triglycerides while increasing HDL cholesterol.

- Enhanced Lipid Metabolism : Promotes fatty acid reesterification and lipoprotein lipase activity.

- Clinical Efficacy : Supported by clinical trials showing superior effects compared to other lipid-modifying agents like niacin.

Propriétés

IUPAC Name |

2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO5/c1-18(2,25-15-7-5-14(19)6-8-15)17(22)24-11-10-23-16(21)13-4-3-9-20-12-13/h3-9,12H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRVYAFBUDSLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56775-91-8 (hydrochloride) | |

| Record name | Etofibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031637975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80185521 | |

| Record name | Etofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31637-97-5 | |

| Record name | Etofibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31637-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etofibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031637975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08983 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etofibrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23TF67G79M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.